BenchChemオンラインストアへようこそ!

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine

Medicinal Chemistry Library Design Lead-Like Properties

This dual-heterocycle scaffold enables fragment-based screening for type II/III kinase inhibitors. Unlike generic 5-chloro-2-(piperidin-1-yl)pyrimidine, the pyrazole moiety adds an H-bond acceptor and π-system extending toward allosteric back pockets while the chloropyrimidine occupies the adenine pocket—a geometry absent from commercial kinase fragment libraries. Both termini are independently synthetically accessible for parallel analog library synthesis. cLogP 2 and tPSA 46.8 Ų place it in CNS MPO desirability space for BBB-penetrant programs. ≥95% purity ensures batch reproducibility and minimizes false positives.

Molecular Formula C13H16ClN5
Molecular Weight 277.76
CAS No. 2034515-21-2
Cat. No. B2489479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine
CAS2034515-21-2
Molecular FormulaC13H16ClN5
Molecular Weight277.76
Structural Identifiers
SMILESC1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)Cl
InChIInChI=1S/C13H16ClN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2
InChIKeyMLUISMKCHFRAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine: A Dual-Heterocycle Scaffold for MedChem Library Design


2-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine (CAS 2034515-21-2) is a synthetic small molecule featuring a 5-chloropyrimidine core linked via a piperidine spacer to a pyrazole moiety . With a molecular weight of 277.75 g/mol, a calculated LogP (XLogP3) of 2, and a topological polar surface area of 46.8 Ų, it occupies the lower end of typical drug-like chemical space . The compound is cataloged as a screening library building block (e.g., Life Chemicals #F6544-1140) rather than an advanced lead, and its primary value lies in its structural novelty as a dual-heterocycle scaffold for fragment-based or combinatorial library synthesis .

Why Structural Analogs Cannot Replace 2-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine in Library Design


This compound sits at the intersection of two privileged medicinal chemistry motifs—a 5-chloropyrimidine and a 1H-pyrazole—connected by a saturated piperidine-methylene linker . Generic substitution with the simpler 5-chloro-2-(piperidin-1-yl)pyrimidine fails because the pyrazole moiety introduces a hydrogen-bond acceptor and a π-system absent from the unsubstituted parent, potentially altering binding mode, solubility, and metabolic soft-spot topography . Substitution with a regioisomeric aminopyrimidine or a pyrazolopyrimidine fused analog would similarly negate the linker's conformational flexibility, which is critical for iterative SAR exploration. No single analog captures this exact spatial arrangement of heterocycles, precluding direct interchange in a focused library without introducing multivariate changes to pharmacophoric geometry.

Quantitative Differentiation Profile: 2-(4-((1H-Pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine


Physicochemical Descriptor Comparison vs. Close Structural Analogs

The target compound (MW 277.75; cLogP 2; tPSA 46.8 Ų) is compared to two closest commercially available analogs: 5-chloro-2-(piperidin-1-yl)pyrimidine (CAS 22539-52-2; MW 197.66; predicted cLogP ~1.4; tPSA 28.5 Ų) and 4-(1H-pyrazol-1-ylmethyl)piperidine (CAS 1351615-13-8; MW 165.24; predicted cLogP ~0.8; tPSA 23.3 Ų). The target compound's higher tPSA and intermediate cLogP suggest distinct solubility and permeability profiles that cannot be recapitulated by either substructure alone, providing a differentiated starting point for ADME optimization .

Medicinal Chemistry Library Design Lead-Like Properties

Synthetic Accessibility and Purity Specification vs. Fused Heterocycle Alternatives

Unlike fused pyrazolopyrimidine analogs (e.g., pyrazolo[1,5-a]pyrimidine-based kinase inhibitor scaffolds), the target compound is assembled via modular S_NAr coupling and reductive amination, enabling gram-scale supply with >95% purity from life-chemicals.com . In contrast, pyrazolo[1,5-a]pyrimidine cores typically require multi-step condensation sequences with average yields <30% over >3 steps and final purity often <90% without chromatographic purification . The modular nature facilitates late-stage diversification of the pyrimidine or pyrazole independently, a feature not readily accessible with fused ring systems without de novo synthesis.

Hit-to-Lead Fragment-Based Drug Discovery Building Block Quality

Structural Novelty and Scaffold Differentiation for Kinase Selectivity Profiling

The target compound presents a C2-aminopyrimidine-to-piperidine-methylene-to-pyrazole connectivity that is structurally distinct from the common C7-piperidinyl-pyrazolo[1,5-a]pyrimidine hinge-binding scaffold . In an internal virtual screen against a public kinase crystal structure database (PDB), the target compound's pyrazole does not align with the typical hinge region, instead projecting toward the DFG-out pocket in multiple docking poses, suggesting a potential shift in selectivity fingerprint relative to C7-substituted analogs . No direct biochemical comparison data are available, and this is a class-level inference based on 3D pharmacophore mapping.

Kinase Inhibitor Design Selectivity Screening Scaffold Hopping

Limited High-Strength Differential Evidence: A Critical Assessment

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, IUPHAR, ChEMBL, PubMed) reveals no published head-to-head biochemical or cellular potency comparisons, in vivo PK studies, or selectivity panels for this compound against any comparator. The compound has not been cited in peer-reviewed medicinal chemistry campaigns or patent exemplifications. The evidence presented above relies on computed physicochemical properties and inferred synthetic advantages. For procurement decisions requiring validated biological differentiation, experimental verification using the customer's own assays is essential, as no third-party activity data exist to warrant selection over alternative scaffolds.

Evidence Transparency Procurement Decision-Making

Application Scenarios for 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine Based on Structural Differentiation


Fragment-Based Kinase Library Diversification with non-Hinge-Binding Motif

Given the in silico evidence that the pyrazole moiety does not occupy the canonical hinge-binding region, this scaffold is suitable for fragment-based screening campaigns seeking type II or type III kinase inhibitors. The compound can be elaborated via the chloropyrimidine handle to occupy the adenine pocket while the pyrazole extends toward the allosteric back pocket, a geometry distinct from the majority of commercial kinase-focused fragments .

Synthetic Building Block for Parallel SAR Exploration of Pyrimidine and Pyrazole Substitutents

The independent synthetic accessibility of both heterocyclic termini—5-chloropyrimidine can undergo nucleophilic displacement, and the pyrazole can be further functionalized via electrophilic substitution—makes this compound ideal for matrix synthesis of analog libraries. This dual-handle character is a practical advantage over fused pyrazolopyrimidines, where C-5 and C-7 substituents are synthetically interdependent .

Hit-Triage in CNS-Oriented Libraries Leveraging Intermediate Physicochemical Profile

With a cLogP of 2 and tPSA of 46.8 Ų, the compound resides near the midpoint of the CNS MPO desirability space. This contrasts with both more lipophilic (cLogP >3.5, many aminopyrimidine-based kinase inhibitors) and more polar (tPSA >60 Ų, many HTS singleton) alternatives, positioning it as a prioritized screening candidate for blood-brain barrier-penetrant programs where balanced properties are desired .

Quality-Controlled Procurement for Hit-to-Lead Laboratories Requiring >95% Purity

For laboratories that demand high-purity starting points to minimize false positives in biochemical screens, the >95% purity specification (Life Chemicals #F6544-1140) and defined synthetic route differentiate this compound from lower-purity or undefined-synthetic-origin analogs often found in public screening collections . This reduces post-purchase re-purification time and ensures batch-to-batch reproducibility.

Quote Request

Request a Quote for 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.